![molecular formula C21H26ClN3O2 B4088817 3-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4088817.png)
3-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide
Overview
Description
3-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide is a synthetic compound that has attracted significant scientific interest due to its potential therapeutic applications. This compound belongs to the class of drugs known as piperidines, which are widely used in the pharmaceutical industry for their diverse pharmacological properties.
Mechanism of Action
The exact mechanism of action of 3-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide is not fully understood. However, it is believed to act by modulating various signaling pathways involved in cell growth, proliferation, and survival. It has also been shown to inhibit the activity of certain enzymes involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide are complex and varied. It has been shown to modulate the expression of various genes involved in cell growth and differentiation. It also affects the activity of various enzymes and signaling molecules involved in the regulation of cell survival and death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide in lab experiments is its potent activity against cancer cells and pro-inflammatory cytokines. However, its complex mechanism of action and potential toxicity limit its use in certain experimental settings.
Future Directions
Further research is needed to fully understand the mechanism of action of 3-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide and its potential therapeutic applications. Future studies could focus on identifying its specific targets and developing more potent and selective analogs. Additionally, its potential use in combination with other drugs in the treatment of various diseases could be explored.
Scientific Research Applications
3-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have demonstrated its anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
properties
IUPAC Name |
3-[1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c22-19-4-5-20(26)18(12-19)15-25-10-7-16(8-11-25)3-6-21(27)24-14-17-2-1-9-23-13-17/h1-2,4-5,9,12-13,16,26H,3,6-8,10-11,14-15H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANZMEGAJJVLMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NCC2=CN=CC=C2)CC3=C(C=CC(=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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